

An In-depth Technical Guide to the Physical Properties of 3-Methylbutanoyl Azide

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Compound of Interest

Compound Name: 3-Methylbutanoyl azide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **3-Methylbutanoyl azide**. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for its synthesis and the determination of its key physical characteristics. Furthermore, expected spectroscopic features are discussed based on the analysis of analogous compounds.

Chemical Identity and Computed Properties

3-Methylbutanoyl azide, a member of the acyl azide family, is primarily used as a chemical reagent in organic synthesis.^[1] Its core identifiers and computed physical properties are summarized below.

Property	Value	Source
IUPAC Name	3-methylbutanoyl azide	PubChem[2]
Molecular Formula	C5H9N3O	PubChem[2]
Molecular Weight	127.14 g/mol	PubChem[2]
CAS Number	62384-21-8	PubChem[2]
Canonical SMILES	<chem>CC(C)CC(=O)N=[N+]=[N-]</chem>	PubChem[2]
InChI Key	BPCIVCHQUIYLON-UHFFFAOYSA-N	PubChem[2]
Boiling Point (estimated)	~423–428 K (~150-155 °C)	Vulcanchem[3]
Melting Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Synthesis and Purification

The most common method for the synthesis of acyl azides is the nucleophilic substitution of an acyl chloride with sodium azide.[3]

Experimental Protocol: Synthesis of 3-Methylbutanoyl Azide

Materials:

- 3-Methylbutanoyl chloride
- Sodium azide (NaN_3)
- Anhydrous acetone
- Round-bottom flask
- Magnetic stirrer and stir bar

- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbutanoyl chloride in anhydrous acetone.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric equivalent of sodium azide to the cooled solution while stirring. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of cold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate the solvent using a rotary evaporator to yield crude **3-methylbutanoyl azide**. Caution: Do not heat the acyl azide to high temperatures, as it may be thermally unstable.[\[4\]](#)[\[5\]](#)
- Further purification, if necessary, should be performed using methods that avoid high temperatures, such as column chromatography.[\[5\]](#)

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of liquid compounds like **3-Methylbutanoyl azide**.

Boiling Point Determination (Micro-reflux method)

This method is suitable for small sample volumes.^[7]

- Place a small volume of the purified **3-methylbutanoyl azide** into a small test tube.
- Add a boiling chip to ensure smooth boiling.
- Insert a thermometer into the test tube, ensuring the bulb is above the liquid level to measure the vapor temperature.
- Gently heat the test tube in a heating block or oil bath.
- The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during reflux.^[7]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.^{[8][9][10]}

- Carefully weigh a clean, dry volumetric flask of a known volume (e.g., 1 mL or 5 mL).
- Fill the volumetric flask to the calibration mark with **3-methylbutanoyl azide**.
- Weigh the filled volumetric flask.
- The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by its volume.^{[9][10]}

Melting Point Determination

Should **3-methylbutanoyl azide** be a solid at room temperature, its melting point can be determined using a capillary tube method.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Load a small amount of the solid sample into a capillary tube sealed at one end.
- Place the capillary tube in a melting point apparatus.
- Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[\[12\]](#)

Spectroscopic Characterization

The following are the expected spectroscopic characteristics for **3-methylbutanoyl azide** based on its structure and data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Azide (N_3) stretch: A strong, sharp absorption band is expected in the region of 2100-2200 cm^{-1} . This is a characteristic peak for the azide functional group.
- Carbonyl ($C=O$) stretch: A strong absorption band is anticipated around 1700 cm^{-1} , characteristic of the acyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyl group. A doublet for the six methyl protons ($-(CH_3)_2$), a multiplet for the methine proton ($-CH-$), and a doublet for the methylene protons ($-CH_2-$) adjacent to the carbonyl group.
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two types of methyl carbons, the methine carbon, and the methylene carbon.

Mass Spectrometry (MS)

The mass spectrum of **3-methylbutanoyl azide** is expected to show a molecular ion peak corresponding to its molecular weight (127.14 g/mol).[\[2\]](#) Common fragmentation patterns for

acyl azides involve the loss of N₂ gas, followed by rearrangement and further fragmentation of the resulting isocyanate.^{[14][15]}

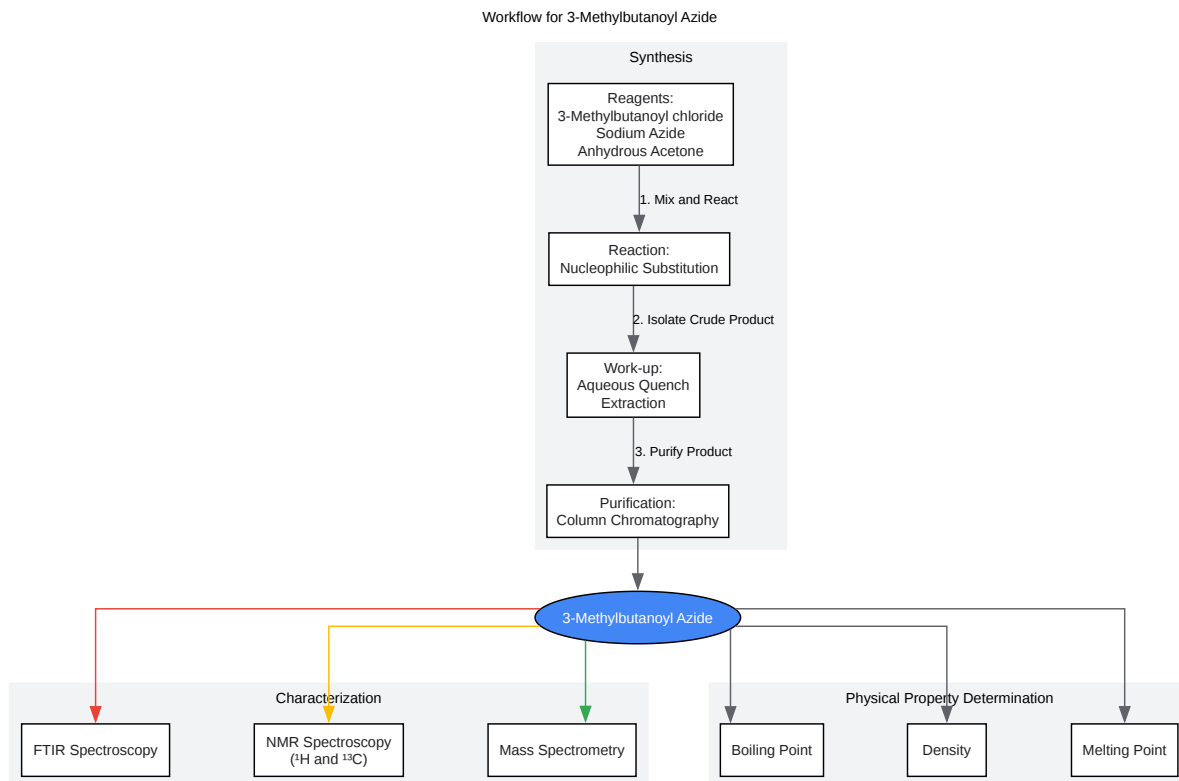
Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution.^{[4][6]}

- **Toxicity:** Sodium azide, a common precursor, is highly toxic.^[4] Assume **3-methylbutanoyl azide** may also have significant toxicity and avoid inhalation, ingestion, and skin contact.
- **Explosive Hazard:** Low molecular weight organic azides can be explosive.^{[5][6]} Avoid heating the compound unnecessarily and protect it from shock and friction.
- **Incompatible Materials:** Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive and toxic substances.^{[4][5]}
- **Personal Protective Equipment (PPE):** Always handle **3-methylbutanoyl azide** in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[16]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Methylbutanoyl azide**.



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